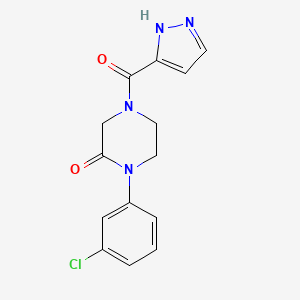

1-(3-chlorophenyl)-4-(1H-pyrazol-3-ylcarbonyl)-2-piperazinone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(3-Chlorophenyl)-4-(1H-pyrazol-3-ylcarbonyl)-2-piperazinone is a chemical compound that can be synthesized through various chemical reactions. Its structure incorporates elements such as a chlorophenyl group, a pyrazolylcarbonyl moiety, and a piperazinone backbone, suggesting potential biological activity and chemical reactivity due to these functional groups.

Synthesis Analysis

The synthesis of compounds similar to 1-(3-chlorophenyl)-4-(1H-pyrazol-3-ylcarbonyl)-2-piperazinone typically involves multi-step chemical reactions, starting from basic building blocks like chloroanilines, nitrobenzenes, or piperazines. These processes may include alkylation, reduction, diazotization, and substitution reactions to introduce the desired functional groups and build the complex molecular structure (Quan, 2006).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by X-ray crystallography and density functional theory (DFT) calculations. These analyses provide detailed information on the molecular geometry, bond lengths, angles, and the overall three-dimensional arrangement of atoms within the molecule, contributing to its chemical and physical properties (Şahin, Özkan, Köksal, & Işık, 2012).

Chemical Reactions and Properties

Compounds like 1-(3-chlorophenyl)-4-(1H-pyrazol-3-ylcarbonyl)-2-piperazinone participate in various chemical reactions, including hydrogen bonding and π-π interactions, which influence their reactivity and interaction with other molecules. These reactions are crucial for understanding the compound's behavior in chemical and biological systems (Loh, Fun, Ragavan, Vijayakumar, & Venkatesh, 2010).

Physical Properties Analysis

The physical properties of such compounds, including melting point, solubility, and crystalline structure, are determined by their molecular structure. These properties are essential for understanding the compound's stability, solubility in different solvents, and its suitability for various applications (Şahin et al., 2012).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity towards other chemical reagents, are influenced by the functional groups present in the molecule. Studies on similar compounds reveal insights into their chemical behavior, which is crucial for their potential application in synthesis, catalysis, and as intermediates in the production of more complex molecules (Yousefi, Goli-Jolodar, & Shirini, 2018).

科学的研究の応用

Molecular Interaction Studies

Shim et al. (2002) explored the molecular interactions of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor. Using molecular orbital methods and conformational analysis, they developed pharmacophore models and conducted comparative molecular field analysis (CoMFA) to understand the binding interactions and activity of cannabinoid receptor ligands (Shim et al., 2002).

Antibacterial and Biofilm Inhibitors

Mekky and Sanad (2020) synthesized novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker. These compounds showed potent antibacterial efficacies and biofilm inhibition activities against several bacterial strains, outperforming the reference drug Ciprofloxacin in some cases. The study highlighted the potential of these compounds as new antibacterial agents and MurB enzyme inhibitors (Mekky & Sanad, 2020).

Synthesis and Structural Characterization

Lv, Ding, and Zhao (2013) reported the synthesis and X-ray structure characterization of novel pyrazole carboxamide derivatives containing the piperazine moiety. These compounds were analyzed using IR, 1H NMR, HRMS spectroscopy, and X-ray crystal analysis, contributing to the understanding of their structural and potential pharmacological properties (Lv, Ding, & Zhao, 2013).

Antimicrobial and Anticonvulsant Activities

Patil et al. (2021) synthesized new piperazine and triazolo-pyrazine derivatives with antimicrobial activities evaluated against bacterial and fungal strains. These compounds displayed promising antimicrobial properties, highlighting their potential as therapeutic agents (Patil et al., 2021).

特性

IUPAC Name |

1-(3-chlorophenyl)-4-(1H-pyrazole-5-carbonyl)piperazin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN4O2/c15-10-2-1-3-11(8-10)19-7-6-18(9-13(19)20)14(21)12-4-5-16-17-12/h1-5,8H,6-7,9H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLGZWELNELYBPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)CN1C(=O)C2=CC=NN2)C3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-chlorophenyl)-4-(1H-pyrazole-5-carbonyl)piperazin-2-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{4-[(5-fluoro-2-methylphenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine](/img/structure/B5549624.png)

![2-(4-chlorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5549635.png)

![2-[(2-furylmethyl)amino]-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5549661.png)

![7-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5549668.png)

![4-methyl-6-(1-piperidinyl)-2-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B5549686.png)

![7-(2-phenylvinyl)-2-[4-(2-pyridinyl)-1-piperazinyl]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5549698.png)

![N-[(3S*,4R*)-4-(4-methoxyphenyl)-1-(4,4,4-trifluorobutanoyl)-3-pyrrolidinyl]acetamide](/img/structure/B5549699.png)

![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)methanesulfonamide](/img/structure/B5549716.png)

![4-methyl-3-[(2-phenylethyl)thio]-5-(2-thienyl)-4H-1,2,4-triazole](/img/structure/B5549735.png)